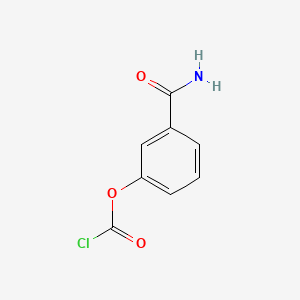
3-Carbamoylphenyl chloroformate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Carbamoylphenyl chloroformate is an organic compound that belongs to the class of chloroformates. These compounds are characterized by the presence of a chloroformate group (ROC(O)Cl) attached to a phenyl ring. This compound is used in various chemical reactions and has applications in different scientific fields due to its reactivity and functional properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-carbamoylphenyl chloroformate typically involves the reaction of phenyl chloroformate with an amine. One common method is the oxycarbonylation of phenyl chloroformate, followed by carbamoylation with isocyanates. This process can be carried out under mild conditions, often in the presence of a base such as triethylamine (TEA) to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: 3-Carbamoylphenyl chloroformate undergoes various chemical reactions, including:
Substitution Reactions: Reaction with amines to form carbamates.
Esterification Reactions: Reaction with alcohols to form carbonate esters.
Formation of Mixed Anhydrides: Reaction with carboxylic acids.
Common Reagents and Conditions:
Amines: Used in the formation of carbamates.
Alcohols: Used in esterification reactions.
Carboxylic Acids: Used in the formation of mixed anhydrides.
Bases (e.g., TEA): Used to neutralize hydrochloric acid formed during reactions.
Major Products:
Carbamates: Formed from the reaction with amines.
Carbonate Esters: Formed from the reaction with alcohols.
Mixed Anhydrides: Formed from the reaction with carboxylic acids.
Wissenschaftliche Forschungsanwendungen
3-Carbamoylphenyl chloroformate has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 3-carbamoylphenyl chloroformate involves its reactivity with nucleophiles such as amines and alcohols. The chloroformate group (ROC(O)Cl) is highly reactive and can undergo nucleophilic substitution reactions, leading to the formation of carbamates and carbonate esters . The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.
Vergleich Mit ähnlichen Verbindungen
4-Nitrophenyl Chloroformate: Similar in structure but contains a nitro group, which affects its reactivity and applications.
Cholesteryl Chloroformate: Used in the synthesis of liquid crystals and has different physical properties due to the presence of a cholesterol moiety.
Uniqueness: 3-Carbamoylphenyl chloroformate is unique due to its specific reactivity with nucleophiles and its applications in various fields. Its ability to form stable carbamates and carbonate esters makes it valuable in organic synthesis and industrial applications.
Eigenschaften
Molekularformel |
C8H6ClNO3 |
|---|---|
Molekulargewicht |
199.59 g/mol |
IUPAC-Name |
(3-carbamoylphenyl) carbonochloridate |
InChI |
InChI=1S/C8H6ClNO3/c9-8(12)13-6-3-1-2-5(4-6)7(10)11/h1-4H,(H2,10,11) |
InChI-Schlüssel |
CGTSRPFTHKUSKY-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)OC(=O)Cl)C(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















